molecular formula C18H21N3O2 B282001 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine

2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine

Número de catálogo B282001
Peso molecular: 311.4 g/mol
Clave InChI: XRRJWBZNFFRWBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has been extensively studied in recent years due to its unique properties and potential therapeutic benefits.

Mecanismo De Acción

2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling and the survival of malignant B cells. By inhibiting BTK activity, 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine disrupts the signaling pathways that promote cancer cell survival and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine exhibits potent anti-tumor activity in preclinical models, with minimal toxicity to normal cells. 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine has also been shown to inhibit the activation of key signaling pathways that are involved in cancer cell proliferation and survival, including the PI3K/AKT and NF-κB pathways.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, the optimal dosing and treatment schedule for 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine have not yet been established, and further studies are needed to determine the most effective dosing regimen.

Direcciones Futuras

There are several future directions for the development of 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine as a potential cancer therapy. One area of focus is the development of more potent and selective BTK inhibitors that can overcome the limitations of 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine, as well as its potential use in combination with other cancer therapies. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine in humans, and to determine its potential as a new cancer therapy.

Métodos De Síntesis

The synthesis of 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine involves a multi-step process that begins with the reaction of 4-methoxyphenylhydrazine with 4-chlorobenzoyl chloride to form 4-(4-methoxyphenyl)-1-phenylhydrazinylidene)benzene-1,3-dione. This intermediate is then reacted with piperazine to form the final product, 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine.

Aplicaciones Científicas De Investigación

2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Several studies have shown that 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine exhibits potent anti-tumor activity by inhibiting the activity of key signaling pathways that are involved in cancer cell proliferation and survival.

Propiedades

Fórmula molecular

C18H21N3O2

Peso molecular

311.4 g/mol

Nombre IUPAC

(2-aminophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H21N3O2/c1-23-15-8-6-14(7-9-15)20-10-12-21(13-11-20)18(22)16-4-2-3-5-17(16)19/h2-9H,10-13,19H2,1H3

Clave InChI

XRRJWBZNFFRWBK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3N

SMILES canónico

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.